(+)-cis,trans-Abscisic Acid-L-valine
CAS No.:
Cat. No.: VC18011619
Molecular Formula: C20H29NO5
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H29NO5 |
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Molecular Weight | 363.4 g/mol |
IUPAC Name | (2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-3-methylbutanoic acid |
Standard InChI | InChI=1S/C20H29NO5/c1-12(2)17(18(24)25)21-16(23)9-13(3)7-8-20(26)14(4)10-15(22)11-19(20,5)6/h7-10,12,17,26H,11H2,1-6H3,(H,21,23)(H,24,25)/b8-7+,13-9-/t17-,20-/m0/s1 |
Standard InChI Key | COFZPSSKTBVYKR-HSVLTRNASA-N |
Isomeric SMILES | CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](C(C)C)C(=O)O)/C)O)(C)C |
Canonical SMILES | CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(C(C)C)C(=O)O)C)O)(C)C |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound’s IUPAC name, (2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-3-methylbutanoic acid, reflects its intricate structure . Key features include:
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A cyclohexenyl ring with hydroxyl and ketone groups at positions 1 and 4, respectively.
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A conjugated diene system (Z,E configuration) linking the cyclohexenyl group to a methyl-substituted pentadienoyl chain.
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An L-valine residue bonded via an amide linkage to the pentadienoyl moiety.
The stereochemistry is critical for biological activity. The 1R configuration of the cyclohexenyl hydroxyl group and the 2S configuration of the valine residue ensure proper molecular recognition in plant systems .
Table 1: Key Molecular Properties of (+)-cis,trans-Abscisic Acid-L-valine
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₂₉NO₅ | |
Molecular Weight | 363.4 g/mol | |
XLogP3-AA | 2.3 | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 5 | |
SMILES | CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)NC@@HC(=O)O)/C)O)(C)C |
Biosynthesis and Natural Occurrence
Biosynthetic Pathway
(+)-cis,trans-Abscisic Acid-L-valine is synthesized via enzymatic conjugation of ABA with L-valine, a process mediated by acyltransferases in plants under abiotic stress . This conjugation enhances ABA’s stability and modulates its bioavailability. In marine algae such as Ulva rigida, this compound accumulates under salinity stress, suggesting a conserved role in osmotic regulation .
Biological Functions and Mechanisms
Stress Response Modulation
(+)-cis,trans-Abscisic Acid-L-valine serves as a reservoir for active ABA, releasing the free hormone under hydrolytic conditions during drought or salinity stress . In Ulva rigida, its presence correlates with enhanced tolerance to osmotic shock, likely through stomatal regulation and antioxidant gene activation.
Hormonal Crosstalk
This conjugate interacts with auxins and gibberellins to balance growth and stress responses. For example, in Sarconema filiforme, high ABA-valine levels coincide with reduced GA₄ and GA₂₃ concentrations, suggesting antagonistic signaling .
Analytical Characterization
GC/MS Profiling
Gas chromatography-mass spectrometry (GC/MS) remains the gold standard for detecting this compound. Key spectral features include:
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Mass Spectrum: Base peak at m/z 363 (molecular ion [M⁺]), with fragments at m/z 247 (cyclohexenyl cleavage) and m/z 116 (valine moiety) .
Table 2: GC/MS Data for (+)-cis,trans-Abscisic Acid-L-valine in Algal Extracts
Species | Retention Time (min) | Relative Concentration (%) |
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Ulva rigida | 8.67–9.30 | 0.10–1.04 |
Sarconema filiforme | 14.12–14.47 | 0.54–2.37 |
Applications in Agriculture and Biotechnology
Stress-Tolerant Crop Development
Synthetic analogs of (+)-cis,trans-Abscisic Acid-L-valine are being explored as priming agents to enhance drought resilience in crops. Its slow-release ABA profile reduces phytotoxicity compared to free hormone applications.
Marine Biostimulants
Extracts from Ulva rigida rich in this compound show promise as biostimulants for saline agriculture, improving seed germination in high-salinity soils by 20–30% .
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